alpha-Bisabolene
Overview
Description
Alpha-Bisabolene is a natural chemical compound classified as a sesquiterpene . It is produced from farnesyl pyrophosphate (FPP) and is present in the essential oils of a wide variety of plants including bisabol, cubeb, lemon, and oregano . Alpha-Bisabolene synthase is an enzyme that catalyzes the formation of alpha-Bisabolene .
Synthesis Analysis
The synthesis of alpha-Bisabolene involves the farnesyl diphosphate biosynthetic pathway and alpha-Bisabolene synthase . These components were compartmentalized in the yeast Yarrowia lipolytica peroxisome to enable high-level alpha-Bisabolene production . A systems metabolic engineering approach was employed to further enhance the Bisabolene production .
Molecular Structure Analysis
The molecular formula of alpha-Bisabolene is C15H24 . Its average mass is 204.351 Da and its monoisotopic mass is 204.187805 Da .
Chemical Reactions Analysis
Alpha-Bisabolene synthase catalyzes the following chemical reaction: (2E,6E)-farnesyl diphosphate -> (E)-alpha-Bisabolene + diphosphate . This reaction is part of the biosynthetic pathway of alpha-Bisabolene .
Physical And Chemical Properties Analysis
Alpha-Bisabolene has a boiling point of 276.9±25.0 °C and a density of 0.859±0.06 g/cm3 . It has a LogP value of 6.605 .
Scientific Research Applications
Defense Mechanism in Conifers : Alpha-Bisabolene synthase plays a role in conifer defense, acting in response to wound inducement. It's a precursor for compounds like todomatuic acid and juvabione, which mimic insect juvenile hormones (Bohlmann et al., 1998).
Biofuel Production : Alpha-Bisabolene is a precursor for industrially relevant chemicals and advanced biofuels. Its low natural abundance has led to the development of microbial cell factories for efficient production, using engineered strains of Yarrowia lipolytica (Zhao et al., 2020).
Microbial Engineering : Metabolic engineering in Synechococcus sp. PCC 7002 has been used to produce alpha-Bisabolene. This approach could lead to commercial-scale production of biofuels (Davies et al., 2014).
Improvement in Terpene Production : Alpha-Bisabolene's protective role against disruptive actions of nonionic surfactants like Tween 20 has been studied in Saccharomyces cerevisiae. This research facilitates the engineering of pathways for improved sesquiterpene titers (Kirby et al., 2014).
Structure and Biosynthesis : The structure of alpha-Bisabolene synthase from Abies grandis provides insights into the biosynthesis of bisabolene, a precursor to bisabolane, an advanced biofuel (McAndrew et al., 2011).
Antimicrobial and Anticancer Activities : Essential oils from Eremanthus erythropappus, rich in alpha-Bisabolol, have shown in vitro anticaries, antimycobacterial, antileishmanial, and cytotoxic activities, suggesting potential for developing new bactericidal and leishmanicidal agents (Fernandes et al., 2020).
Phototrophic Production in Microalgae : Engineering in Chlamydomonas reinhardtii has enhanced the production of (E)-alpha-Bisabolene, a sesquiterpene biodiesel precursor. This represents a significant advancement towards sustainable light-driven bio-production of terpenoids (Wichmann et al., 2018).
Safety And Hazards
Future Directions
Alpha-Bisabolene has potential applications in the production of biofuels to replace diesel and aviation fuel . It has been identified as a biologically producible precursor to a diesel fuel alternative . The highest reported production of alpha-Bisabolene from an engineered microbe is 15.5 g L−1 . This lays the foundation for peroxisome engineering of Y. lipolytica, towards the production of alpha-Bisabolene in a highly sustainable manner .
properties
IUPAC Name |
1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBUQBJHSRGZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051800 | |
Record name | 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Bisabolene | |
CAS RN |
17627-44-0 | |
Record name | α-Bisabolene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17627-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bisabolene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017627440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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